L-Serine-1-13C
Overview
Description
L-Serine-1-13C is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
Synthesis Analysis
L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis
The molecular formula of L-Serine-1-13C is HOCH2CH(NH2)COOH . The molecular weight is 106.09 .Chemical Reactions Analysis
L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine, and guanine .Physical And Chemical Properties Analysis
L-Serine-1-13C has a molecular weight of 106.09 . It is a solid substance with a white to off-white color .Scientific Research Applications
Cometabolism and Utilization in Microorganisms
- Corynebacterium glutamicum and L-Serine : A study showed that L-serine, despite not supporting the growth of Corynebacterium glutamicum, is consumed by this bacterium when grown on glucose. This results in the conversion of the carbon skeleton of L-serine into pyruvate-derived metabolites like L-alanine. The study highlights the cometabolism of L-serine in microorganisms (Netzer et al., 2004).
Biosynthesis and Isotope Labeling
- Isotope-Labeled L-Serine Production : Research has been conducted on the stereospecific biosynthesis of 13C- and 15N-labeled L-serine. This process involves using Methylobacterium extorquens and allows for the production of various isotopomers of L-serine, which are crucial for scientific studies (Hanners et al., 1991).
Metabolic Pathway Analysis
- Metabolic Pathways in Klebsiella pneumoniae : A study using two-dimensional rotational-echo double-resonance 13C NMR illustrated the metabolic pathways of L-[2-13C,15N]serine in Klebsiella pneumoniae. The study provides insights into the utilization and significance of serine in bacterial metabolism (McDowell et al., 1993).
Structural Analysis and Interactions
- Serpin-Proteinase Interactions : Research using 13C NMR spectroscopy has contributed to understanding the complex interactions between serine proteinases and their inhibitors. This includes insights into the formation of tetrahedral intermediate complexes, which are fundamental to enzymatic processes (Matheson et al., 1991).
Applications in Biotechnology
- Engineering Microorganisms for L-Serine Production : Studies have demonstrated the potential of genetically engineered microorganisms, like Corynebacterium glutamicum and Escherichia coli, to produce L-serine efficiently. This includes metabolic engineering to enhance the production yield and the development of strains capable of utilizing different feedstocks (Zhang et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-hydroxy(113C)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-NSQKCYGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([13C](=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001838 | |
Record name | (1-~13~C)Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine-1-13C | |
CAS RN |
81201-84-5 | |
Record name | L-Serine-1-13C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-~13~C)Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.